Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride
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Overview
Description
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride is a chemical compound that belongs to the family of amino acids and their derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a diethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl malonate and an appropriate amino alcohol.
Esterification: The diethyl malonate undergoes esterification with the amino alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The esterified product is then subjected to hydrolysis under acidic or basic conditions to yield the desired amino acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Rel-diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate hydrochloride
- Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate
- Rel-diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate
Uniqueness
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQLAPJLRUDFLG-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC[C@H](C(=O)OCC)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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